(E/Z)-methyl N'-nitrocarbamimidothioate
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Overview
Description
(E/Z)-methyl N’-nitrocarbamimidothioate is a chemical compound characterized by the presence of both E and Z isomers These isomers arise due to the restricted rotation around the double bond in the molecule, leading to different spatial arrangements of the substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E/Z)-methyl N’-nitrocarbamimidothioate typically involves the reaction of methyl isothiocyanate with nitroguanidine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at around 0-5°C to ensure the formation of the desired product. The reaction mixture is then purified using techniques such as column chromatography to isolate the (E/Z) isomers.
Industrial Production Methods
In an industrial setting, the production of (E/Z)-methyl N’-nitrocarbamimidothioate may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where the reaction takes place under optimized conditions. The product is then separated and purified using industrial-scale chromatography or crystallization techniques.
Chemical Reactions Analysis
Types of Reactions
(E/Z)-methyl N’-nitrocarbamimidothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the nitro group can be achieved using reducing agents like tin(II) chloride or iron powder in acidic conditions, leading to the formation of corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions where the nitro group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent at room temperature.
Reduction: Tin(II) chloride, iron powder; usually performed in acidic conditions at elevated temperatures.
Substitution: Amines, thiols; reactions are often conducted in polar solvents like ethanol or water at moderate temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(E/Z)-methyl N’-nitrocarbamimidothioate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E/Z)-methyl N’-nitrocarbamimidothioate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The nitro group plays a crucial role in this interaction, as it can form hydrogen bonds and electrostatic interactions with amino acid residues in the enzyme’s active site. Additionally, the compound may undergo metabolic transformations within the cell, leading to the formation of reactive intermediates that can further modulate biological pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl isothiocyanate: A precursor in the synthesis of (E/Z)-methyl N’-nitrocarbamimidothioate.
Nitroguanidine: Another precursor used in the synthesis.
Sulfoxides and sulfones: Oxidation products of (E/Z)-methyl N’-nitrocarbamimidothioate.
Uniqueness
(E/Z)-methyl N’-nitrocarbamimidothioate is unique due to its dual isomeric forms, which can exhibit different chemical and biological properties. This duality allows for a broader range of applications and interactions compared to its precursors and oxidation products. The presence of both nitro and thiocarbamimidothioate groups in the molecule also contributes to its distinct reactivity and potential as a versatile reagent in various fields of research.
Properties
IUPAC Name |
methyl N'-nitrocarbamimidothioate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5N3O2S/c1-8-2(3)4-5(6)7/h1H3,(H2,3,4) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLZZNZJENFNFOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=N[N+](=O)[O-])N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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